2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide
Overview
Description
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N4O3 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.0912459 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
ACAT Inhibitor for Treatment of Diseases
- ACAT Inhibition : A compound structurally similar to the one , identified as K-604, has been found to be an effective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound showed significant selectivity for human ACAT-1 over ACAT-2 and demonstrated potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antimalarial Activity
- Antimalarial Properties : A series of compounds with structural features similar to the specified chemical showed potent antimalarial activity against Plasmodium berghei in mice, indicating potential use in treating malaria (L. M. Werbel et al., 1986).
Anticancer, Anti-Inflammatory, and Analgesic Potential
- Potential as Anticancer Agent : 2-(Substituted phenoxy) Acetamide Derivatives demonstrated anticancer, anti-inflammatory, and analgesic activities. These compounds, including those with a nitrophenyl moiety, showed potential for development into therapeutic agents (P. Rani et al., 2014).
Green Synthesis and Nitroacetaminophen Derivatives
- Green Synthesis : A study focused on the regioselective green synthesis of nitroacetaminophen derivatives, highlighting an environmentally friendly approach to synthesizing compounds with similar structures (Eslam Salahifar et al., 2015).
Non-Linear Optical Material
- Optical Material : N-(3-nitrophenyl)acetamide, a compound with a similar nitrophenyl group, has been identified as an organic non-linear optical material, suggesting potential applications in optical technologies (L. Mahalakshmi et al., 2002).
Anticancer Properties in Cervical Cancer Cells
- Cervical Cancer Treatment : Piperazine scaffolds, which are part of the chemical structure , have shown anti-cancer activities and induced apoptosis in cervical cancer cells. This suggests potential applications in cancer treatment (R. Khanam et al., 2018).
Antihistamine and Mast Cell Stabilizing Properties
- Antihistamine Activity : N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin, which share some structural similarities, have been found to possess H1-antihistamine activity along with mast cell stabilization properties (D. Buckle et al., 1984).
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3/c20-17-5-4-14(10-18(17)21)12-23-6-8-24(9-7-23)13-19(26)22-15-2-1-3-16(11-15)25(27)28/h1-5,10-11H,6-9,12-13H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIAHKJILZRAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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